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Guanosine 5'-diphospho-beta-L-fucose sodium salt - 148296-47-3

Guanosine 5'-diphospho-beta-L-fucose sodium salt

Catalog Number: EVT-6726467
CAS Number: 148296-47-3
Molecular Formula: C16H23N5Na2O15P2
Molecular Weight: 633.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A nucleoside diphosphate sugar formed from GDPmannose, which provides fucose for lipopolysaccharides of bacterial cell walls, and for blood group substances and other glycoproteins.
Overview

Guanosine 5'-diphospho-beta-L-fucose sodium salt is a nucleotide sugar derivative that plays a crucial role in various biological processes, particularly in glycosylation reactions. It is involved in the synthesis of fucosylated glycans, which are important for cell signaling and recognition processes. This compound is recognized for its potential applications in biochemical research and therapeutic developments.

Source

This compound is typically derived from the enzymatic conversion of guanosine 5'-diphosphate mannose to guanosine 5'-diphospho-beta-L-fucose. It can also be synthesized through chemical methods, although enzymatic synthesis is preferred for its specificity and efficiency .

Classification

Guanosine 5'-diphospho-beta-L-fucose sodium salt falls under the category of nucleotide sugars. Its chemical formula is C16H23N5Na2O15P2C_{16}H_{23}N_{5}Na_{2}O_{15}P_{2} with a CAS number of 15839-70-0 . It is classified as a glycosyl donor, specifically a fucosyl donor, which participates in the transfer of fucose residues to acceptor molecules during glycosylation.

Synthesis Analysis

Methods

The synthesis of guanosine 5'-diphospho-beta-L-fucose sodium salt can be achieved through two primary methods:

  1. Enzymatic Synthesis:
    • This method involves the use of specific enzymes, such as fucosyltransferases, that catalyze the transfer of fucose from guanosine 5'-diphospho-beta-L-fucose to acceptor molecules.
    • The process typically starts with guanosine 5'-diphosphate mannose, which is converted into guanosine 5'-diphospho-beta-L-fucose through the action of specific enzymes.
  2. Chemical Synthesis:
    • Although less common, chemical synthesis routes may involve multiple steps of protection and deprotection of functional groups, followed by coupling reactions to form the desired nucleotide sugar.
    • This method may be less efficient and more complex compared to enzymatic methods.

Technical Details

  • The enzymatic approach provides higher yields and purities due to the specificity of the enzymes used.
  • Reaction conditions such as pH, temperature, and substrate concentrations must be optimized to achieve maximum conversion rates.
Molecular Structure Analysis

Structure

Guanosine 5'-diphospho-beta-L-fucose sodium salt consists of a guanine base linked to a ribose sugar that is further phosphorylated at the 5' position with two phosphate groups. The structure features a beta-L-fucose moiety attached via a diphosphate linkage.

Data

  • Molecular Weight: Approximately 585.37 g/mol
  • Chemical Formula: C16H23N5Na2O15P2C_{16}H_{23}N_{5}Na_{2}O_{15}P_{2}
  • IUPAC Name: Guanosine 5'-(beta-L-fucopyranosyl) diphosphate disodium salt
  • Structural Representation: The compound can be represented using standard chemical notation or structural diagrams available in chemical databases .
Chemical Reactions Analysis

Reactions

Guanosine 5'-diphospho-beta-L-fucose sodium salt primarily participates in glycosylation reactions where it acts as a substrate for fucosyltransferases.

  1. Fucosylation:
    • In this reaction, fucose is transferred from guanosine 5'-diphospho-beta-L-fucose to an acceptor molecule (often another carbohydrate), forming fucosylated products.
    • The general reaction can be summarized as follows:
      Guanosine 5 diphospho beta L fucose+AcceptormoleculeFucosylated product+GDP\text{Guanosine 5 diphospho beta L fucose}+\text{Acceptormolecule}\rightarrow \text{Fucosylated product}+\text{GDP}

Technical Details

  • The efficiency and specificity of these reactions depend on the type of fucosyltransferase used.
  • Optimal conditions such as temperature, pH, and ionic strength are crucial for maximizing reaction yields.
Mechanism of Action

Process

The mechanism by which guanosine 5'-diphospho-beta-L-fucose sodium salt exerts its biological effects primarily involves its role as a substrate for fucosyltransferases.

  1. Substrate Binding:
    • The enzyme recognizes and binds to guanosine 5'-diphospho-beta-L-fucose.
  2. Fucose Transfer:
    • Upon binding, the enzyme catalyzes the transfer of the fucose moiety to an appropriate acceptor molecule.
  3. Product Release:
    • Following the transfer, GDP (guanosine diphosphate) is released along with the newly formed fucosylated product.

Data

This process is essential for cellular functions such as adhesion, signaling, and immune response modulation.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in water; solubility may vary based on pH and ionic strength.
  • Stability: Generally stable under recommended storage conditions but sensitive to extreme pH levels.

Chemical Properties

  • pH Range: Stable within a physiological pH range (approximately pH 7.0).
  • Melting Point: Specific melting point data may vary based on purity but generally falls within typical ranges for similar compounds.

Relevant data regarding these properties can often be found in safety data sheets and product specifications provided by suppliers .

Applications

Guanosine 5'-diphospho-beta-L-fucose sodium salt has several significant applications in scientific research:

  1. Biochemical Research: Used as a substrate in studies involving glycosylation processes.
  2. Enzyme Assays: Serves as a key component in assays involving fucosyltransferases.
  3. Therapeutic Development: Potential applications in drug development targeting glycan-related pathways in diseases such as cancer and infections.
Biosynthetic Pathways and Enzymatic Regulation

GDP-Fucose Biosynthesis in Prokaryotic vs. Eukaryotic Systems

Guanosine 5'-diphospho-beta-L-fucose sodium salt (GDP-fucose), a key nucleotide sugar donor for fucosylation reactions, is synthesized through evolutionarily conserved yet mechanistically distinct pathways in prokaryotes and eukaryotes. This compound (C₁₆H₂₃N₅Na₂O₁₅P₂; MW 633.31 g/mol) serves as the universal substrate for fucosyltransferases across all domains of life [1] [6].

In prokaryotes such as Escherichia coli, GDP-fucose biosynthesis occurs via a single bifunctional enzyme, GDP-fucose synthase (GFS, also known as GMER). This enzyme catalyzes a two-step reaction at a singular active site: first, the C3"-C5" epimerization of GDP-4-keto-6-deoxy-D-mannose, followed by NADPH-dependent reduction to yield GDP-L-fucose. Structural studies reveal that GFS belongs to the short-chain dehydrogenase/reductase (SDR) superfamily and maintains a conserved catalytic triad that orchestrates both reactions without substrate release [5] [7]. The enzyme's compact architecture (homodimeric structure) enables efficient substrate channeling, making bacterial GDP-fucose production highly streamlined.

Eukaryotic systems (including mammals) employ a multi-enzyme cascade for GDP-fucose synthesis. The initial step involves GDP-mannose 4,6-dehydratase (GMDS) converting GDP-D-mannose to GDP-4-keto-6-deoxy-D-mannose. This intermediate is subsequently processed by a dual-function enzyme, TSTA3 (GDP-keto-6-deoxymannose 3,5-epimerase/4-reductase), which performs epimerization at C3" and C5" followed by NADPH-dependent reduction [10]. Unlike prokaryotes, mammalian cells compartmentalize these steps, with GMDS acting in the cytosol and TSTA3 functioning in both cytosol and nucleus. This spatial separation introduces additional regulatory checkpoints absent in prokaryotes [2] [10].

Table 1: Comparative Biosynthesis of GDP-Fucose in Prokaryotes vs. Eukaryotes

FeatureProkaryotic SystemsEukaryotic Systems
Key Enzyme(s)Bifunctional GFS/GMERGMDS + TSTA3 enzyme complex
Catalytic SitesSingle active site for both stepsSequential enzymatic domains
Spatial OrganizationCytosolic; no compartmentalizationCytosolic/nuclear partitioning
Structural FamilyShort-chain dehydrogenase/reductase (SDR)SDR superfamily with Rossmann-fold
Epimerization SequenceC3"→C5" with possible side productsOrdered C3" then C5" epimerization
Representative OrganismsE. coli, Helicobacter pyloriHumans, Arabidopsis thaliana

Role of GDP-Fucose in De Novo and Salvage Pathways of Nucleotide Sugar Metabolism

GDP-fucose biosynthesis occurs via two metabolically interconnected routes: the de novo pathway and the salvage pathway. The de novo pathway initiates from GDP-mannose (derived from cellular glucose metabolism) and is quantitatively dominant, accounting for >90% of cellular GDP-fucose in most cell types [2] [10]. This pathway involves the sequential actions of GMDS and TSTA3 as described, ultimately yielding GDP-fucose for protein fucosylation.

The salvage (recycling) pathway converts extracellular or luminal free L-fucose into GDP-fucose through a three-step enzymatic cascade:

  • Fucokinase (FUK): Phosphorylates L-fucose to L-fucose-1-phosphate
  • GDP-fucose pyrophosphorylase (FPGT): Condenses L-fucose-1-phosphate with GTP
  • Fucose mutarotase (FUOM): Converts α-fucose to biologically active β-anomer [10]

Historically considered independent, recent research demonstrates dynamic cross-talk between these pathways. Genetic ablation of GMDS (disrupting de novo synthesis) triggers compensatory upregulation of fucose transporters and salvage pathway components, enhancing free fucose uptake by 2.5-fold [2] [8]. Conversely, cells lacking salvage pathway enzymes exhibit increased GMDS expression and de novo flux. This reciprocity maintains cellular GDP-fucose pools within a narrow physiological range (10–50 µM) despite pathway perturbations [2].

Metabolically distinct cell types exhibit pathway preference: rapidly dividing cells (e.g., cancer lines) predominantly utilize the de novo route to support high glycoprotein synthesis demands, while differentiated cells (e.g., hepatocytes) leverage the salvage pathway for metabolic economy. Intriguingly, TSTA3-deficient cells show impaired fucose uptake compared to GMDS-null cells, suggesting enzyme-specific roles in modulating salvage efficiency [8].

Table 2: Research Findings on Pathway Interplay

Experimental ManipulationEffect on De Novo PathwayEffect on Salvage PathwayFunctional Outcome
GMDS knockoutPathway blockedFucose uptake increased 2.5-fold70% reduction in fucosylated glycans
TSTA3 partial inhibitionIntermediate accumulationNo change in fucose transportersAltered glycan fucosylation patterns
Salvage enzyme (FPGT) deletionGMDS expression increased 3-foldPathway blockedNormal GDP-fucose pool maintenance
Double (GMDS+salvage) inhibitionComplete GDP-fucose depletionNon-functionalCell adhesion defects; apoptosis

Regulatory Mechanisms of GDP-Fucose Synthases and Epimerases

The enzymatic machinery governing GDP-fucose biosynthesis features sophisticated regulatory mechanisms that ensure precise control over cellular fucosylation states:

Catalytic Mechanism of Epimerization/Reduction: GDP-fucose synthases employ a conserved ordered epimerization sequence. Structural and mutagenesis studies confirm that C3" epimerization precedes C5" epimerization, mediated by catalytic residues Cys109 (base) and His179 (acid) in bacterial enzymes [7]. Mutation of Cys109→Ser in E. coli GFS shifts product specificity, generating GDP-6-deoxy-D-altrose instead of GDP-fucose due to premature carbonyl reduction before complete epimerization. Kinetic isotope experiments ([3"⁻²H]-substrates) further demonstrate that Cys109 abstraction of the C3" proton initiates catalysis [7]. NADPH binding induces conformational changes that position the substrate for stereospecific hydride transfer during the final reduction step [5] [9].

Allosteric Regulation and Feedback Inhibition: Eukaryotic TSTA3 exhibits product inhibition by GDP-fucose (Kᵢ = 15 µM), with binding at an allosteric site triggering tetramer dissociation into inactive dimers. This provides real-time feedback when cellular GDP-fucose pools saturate physiological needs. Additionally, TSTA3 activity is modulated by NADP⁺/NADPH ratios, linking fucose production to cellular redox status [9].

Transcriptional and Post-translational Control: GMDS expression is upregulated by inflammatory cytokines (TNF-α, IL-6) via NF-κB signaling, increasing de novo flux during immune responses. Both GMDS and TSTA3 undergo O-GlcNAcylation at specific serine residues, decreasing their activity when cellular N-glycosylation demand is high. Bacterial GFS transcription is repressed by fucose-responsive regulators (FucR), creating a metabolic circuit where exogenous fucose suppresses endogenous synthesis [2] [7].

Compartmentalization and Transport: In mammalian cells, Golgi-localized GDP-fucose transporters (SLC35C1) deplete cytosolic GDP-fucose, preventing product inhibition of biosynthetic enzymes. Cancer cells overexpress SLC35C1, creating a "fucosylation sink" that drives continuous GDP-fucose synthesis [10].

Table 3: Regulatory Impacts of Key Enzyme Mutations

EnzymeMutationCatalytic EffectStructural Consequence
Bacterial GFSCys109→SerAlters epimerization order; GDP-altrose formedDisrupted proton abstraction at C3"
Bacterial GFSHis179→GlnEliminates acid catalysis; blocks epimerizationNADPH binding unaffected but no turnover
Human TSTA3Lys157→Met90% reduced activityImpaired NADPH cofactor binding
Human GMDSArg189→CysSubstrate binding affinity decreased 8-foldDestabilized catalytic pocket
Plant GM35EGlu187→AlaLoss of allosteric inhibition by GDP-fucoseDisrupted regulatory subunit interface

Comprehensive Compound Nomenclature

Properties

CAS Number

148296-47-3

Product Name

Guanosine 5'-diphospho-beta-L-fucose sodium salt

IUPAC Name

disodium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] phosphate

Molecular Formula

C16H23N5Na2O15P2

Molecular Weight

633.3 g/mol

InChI

InChI=1S/C16H25N5O15P2.2Na/c1-4-7(22)9(24)11(26)15(33-4)35-38(30,31)36-37(28,29)32-2-5-8(23)10(25)14(34-5)21-3-18-6-12(21)19-16(17)20-13(6)27;;/h3-5,7-11,14-15,22-26H,2H2,1H3,(H,28,29)(H,30,31)(H3,17,19,20,27);;/q;2*+1/p-2/t4-,5+,7+,8+,9+,10+,11-,14+,15+;;/m0../s1

InChI Key

BUWGXAMQXMUESR-JLTDHLQRSA-L

SMILES

CC1C(C(C(C(O1)OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)O)O)O)O.[Na+].[Na+]

Canonical SMILES

CC1C(C(C(C(O1)OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)O)O)O)O.[Na+].[Na+]

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)OP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)O)O)O)O.[Na+].[Na+]

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